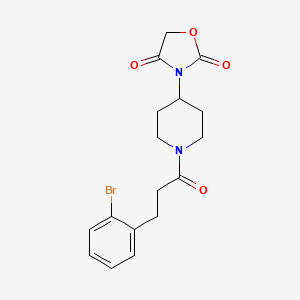

![molecular formula C9H10N2O4 B2662293 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 1538465-86-9](/img/structure/B2662293.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves a 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This results in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides, which are then converted to corresponding differentiated diamides .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The compound has been used in the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused meso-tetraarylchlorins . These chlorins have shown promising results in photodynamic therapy (PDT) applications .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .科学的研究の応用

Synthesis and Functionalization

- Experimental and Theoretical Studies : Studies have explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide through reaction with 2,3-diaminopyridine, and the formation of 3H-imidazo[4,5-b]pyridine derivatives. The reaction mechanisms have been examined both experimentally and theoretically (Yıldırım, Kandemirli, & Demir, 2005).

Electrochemical Synthesis Approaches

- Electrogenerated Base Promoted Synthesis : An electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones has been described. This process uses an electrogenerated base and a multicomponent condensation approach in environmentally benign conditions (Veisi, Maleki, & Jahangard, 2015).

Novel Synthetic Routes

- Suzuki-Miyaura Cross-Coupling Methodology : A new synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines was developed using Suzuki-Miyaura cross-coupling, allowing diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt et al., 2014).

Condensation Reactions

- Condensation with Itaconic Acid and Maleic Anhydride : Substituted 5-amino-4-arylpyrazoles, upon condensation with itaconic acid, form substituted tetrahydropyrazolo[1,5-a]pyrimidines. This indicates the versatility of these compounds in forming diverse structures (Filimonov et al., 2013).

Photophysical Characterization

- Synthesis and Photophysical Characterization : New types of stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins and bacteriorins have been synthesized. These compounds show potential for biomedical applications, as indicated by detailed absorption and fluorescence spectral and quantum yield measurements (Pereira et al., 2011).

Regiodirection in Synthesis

- α-aminoazoles in Synthesis of Heterocycles : The reaction of aminoazoles with hexafluoroacetylacetone led to the formation of different pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine, depending on the process conditions. This highlights the regiodirectional potential of tetrahydropyrazolo compounds (Petrov, Emelina, & Selivanov, 2008).

Carbo[3+3] Cyclocondensation Reactions

- Novel Method for Synthesis of Tetrahydropyrazolo[1,5-b]quinazolines : This study describes a cyclocondensation method leading to aryl-substituted tetrahydropyrazolo[1,5-b]quinazolines, demonstrating the compound's utility in complex heterocyclic syntheses (Orlov & Sidorenko, 2012).

Three-Component Synthesis

- One-Pot Synthesis of Pyridin-6-Ones : A novel one-pot synthesis involving multicomponent reactions for creating a library of tetrahydropyrazolo[3,4-b]pyridin-6-ones demonstrates the compound's applicability in creating diverse molecular libraries (Petrova et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCDCOAAMJBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)

![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)

![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)

![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)